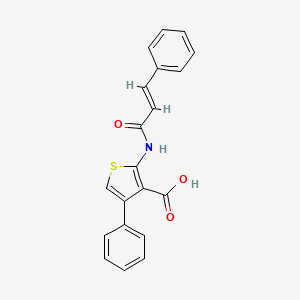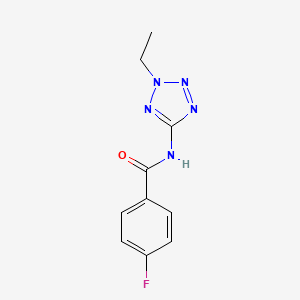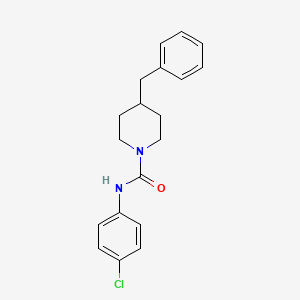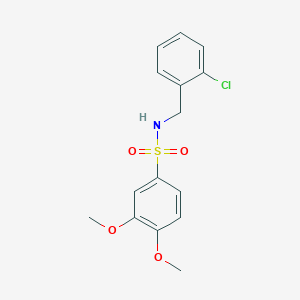
2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid, also known as CTPTC, is a chemical compound that has been studied for its potential therapeutic applications. CTPTC belongs to the class of thiophene carboxylic acids and has been synthesized using various methods.
作用機序
The mechanism of action of 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid is not fully understood. However, studies have suggested that 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid may act as a histone deacetylase inhibitor, which can lead to changes in gene expression. 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has been shown to have various biochemical and physiological effects. 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has also been shown to inhibit cell proliferation and migration in cancer cells. In addition, 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid is that it has been synthesized using various methods with high yields. This allows for easy access to 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid for research purposes. However, one limitation of 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its effects in animal models of cancer and inflammation. Additionally, 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid could be used as a lead compound for the development of new anticancer and anti-inflammatory drugs.
Conclusion:
In conclusion, 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid is a chemical compound that has been studied for its potential therapeutic applications. 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has been synthesized using various methods, and its mechanism of action is not fully understood. 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has been shown to have anticancer and anti-inflammatory properties, and its effects have been studied in vitro. Future research on 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid could lead to the development of new drugs for the treatment of cancer and inflammation.
合成法
2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has been synthesized using different methods, including the Knoevenagel reaction and the Suzuki-Miyaura coupling reaction. The Knoevenagel reaction involves the reaction between an aldehyde or ketone and a malonic acid derivative in the presence of a base. The Suzuki-Miyaura coupling reaction involves the reaction between an arylboronic acid and an aryl halide in the presence of a palladium catalyst. Both methods have been used to synthesize 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid with high yields.
科学的研究の応用
2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has been studied for its potential therapeutic applications, including its anticancer and anti-inflammatory properties. 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S/c22-17(12-11-14-7-3-1-4-8-14)21-19-18(20(23)24)16(13-25-19)15-9-5-2-6-10-15/h1-13H,(H,21,22)(H,23,24)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZMPNGHYYLKTD-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5720689.png)
![ethyl [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetate](/img/structure/B5720692.png)
![5-methyl-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5720695.png)
![N-1,3-benzodioxol-5-yl-N'-[4-(difluoromethoxy)-2-methylphenyl]urea](/img/structure/B5720698.png)
![2-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B5720706.png)

![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5720741.png)
![3-(4-chlorophenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5720764.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5720773.png)



![ethyl 4-{[(2,3-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5720784.png)